4-Aminopyrimidine

Alzheimer's disease BACE1 Aminopyrimidine

4-Aminopyrimidine (pyrimidin-4-amine; CAS registry 591-54-8 for the parent amine, with the tautomeric 4(3H)-pyrimidinimine form registered under CAS 176773-07-2) is a monocyclic nitrogen heterocycle (C₄H₅N₃, MW 95.10 g/mol) bearing a primary amino substituent at the pyrimidine C-4 position. It is a white to slightly beige crystalline solid with a melting point of 154–156 °C, a pKa of 5.71 (20 °C), and slight water solubility (~11.8 mg/mL), placing it among the most polar and hydrogen-bond-donating simple aminopyrimidine isomers.

Molecular Formula C4H5N3
Molecular Weight 95.1 g/mol
CAS No. 176773-07-2
Cat. No. B062584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminopyrimidine
CAS176773-07-2
Synonyms4(3H)-Pyrimidinimine, (E)- (9CI)
Molecular FormulaC4H5N3
Molecular Weight95.1 g/mol
Structural Identifiers
SMILESC1=CN=CN=C1N
InChIInChI=1S/C4H5N3/c5-4-1-2-6-3-7-4/h1-3H,(H2,5,6,7)
InChIKeyOYRRZWATULMEPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Aminopyrimidine (CAS 176773-07-2 / 591-54-8) Procurement Guide: Core Scaffold Identity and Physicochemical Baseline


4-Aminopyrimidine (pyrimidin-4-amine; CAS registry 591-54-8 for the parent amine, with the tautomeric 4(3H)-pyrimidinimine form registered under CAS 176773-07-2) is a monocyclic nitrogen heterocycle (C₄H₅N₃, MW 95.10 g/mol) bearing a primary amino substituent at the pyrimidine C-4 position . It is a white to slightly beige crystalline solid with a melting point of 154–156 °C, a pKa of 5.71 (20 °C), and slight water solubility (~11.8 mg/mL), placing it among the most polar and hydrogen-bond-donating simple aminopyrimidine isomers . This substitution pattern confers a unique combination of hydrogen-bond donor/acceptor geometry and electronic character that distinguishes it from its 2-amino and 5-amino regioisomers in molecular recognition, metal coordination, and synthetic derivatization [1].

Why Generic Aminopyrimidine Substitution Fails: The Regioisomer Differentiation Imperative in 4-Aminopyrimidine Sourcing


Aminopyrimidines are not fungible building blocks. The position of the amino group on the pyrimidine ring fundamentally dictates reactivity, coordination chemistry, and biological target engagement. 4-Aminopyrimidine directs electrophilic aromatic substitution and cross-coupling to the C-2 and C-6 positions, whereas 2-aminopyrimidine directs to C-4 and C-6, leading to divergent synthetic outcomes . In palladium-catalyzed C–N bond formations, 4-aminopyrimidine frameworks can be accessed with up to 99:1 C-4/C-2 regioselectivity under Buchwald-Hartwig conditions, a selectivity window that collapses without catalyst control [1]. In metal coordination chemistry, 4-aminopyrimidine binds W(CO)₅ via the exocyclic amino group (>91%), in contrast to 2-aminopyridine which binds through endocyclic N-1—producing structurally distinct metal complexes with different catalytic and materials properties [2]. Furthermore, 4-aminopyrimidine serves as the core pharmacophore in kinase inhibitor scaffolds targeting BACE1, p70S6K/Akt, EGFR, and HIV-1, where even minor regioisomeric variation abolishes target binding [3]. Substituting 2-aminopyrimidine or 5-aminopyrimidine for 4-aminopyrimidine introduces uncontrolled variables into validated synthetic routes and structure-activity relationships, risking synthesis failure, reduced potency, and irreproducible results.

4-Aminopyrimidine Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Analysis


BACE1 Inhibitor Optimization: 4-Aminopyrimidine Derivative 13g Achieves 26-Fold Potency Gain Over Lead Compound 1

In a medicinal chemistry optimization program, the 4-aminopyrimidine scaffold delivered a 26-fold improvement in BACE1 inhibitory potency over the original lead compound. The optimized 4-aminopyrimidine derivative 13g achieved an IC₅₀ of 1.4 μM versus 37.4 μM for lead compound 1, measured under identical fluorescence resonance energy transfer (FRET) assay conditions [1]. Critically, this 4-aminopyrimidine series also demonstrated blood-brain barrier permeability in a parallel artificial membrane permeability assay (PAMPA), a property not observed for the lead compound and essential for central nervous system target engagement [1]. The 4,6-diaminopyrimidine analog 13c (IC₅₀ = 3.4 μM) further confirmed the scaffold's structure-activity relationship trajectory [1].

Alzheimer's disease BACE1 Aminopyrimidine IC50

Dual p70S6K/Akt Inhibition: 4-Aminopyrimidine Candidate 37 Achieves Single-Digit Nanomolar Potency and In Vivo Target Engagement Superior to Quinazoline Starting Point

A scaffold-docking strategy based on an existing quinazoline carboxamide series identified 4-aminopyrimidine analog 6, which showed single-digit nanomolar p70S6K potency and micromolar Akt potency in enzymatic assays [1]. Subsequent SAR optimization yielded candidate 37, which exhibited single-digit nanomolar IC₅₀ values in both p70S6K and Akt biochemical assays—representing a substantial improvement over the quinazoline starting point that lacked dual nanomolar potency [1]. Critically, 37 demonstrated dose-dependent in vivo efficacy in a mouse breast cancer xenograft model, achieving >90% pS6 inhibition sustained for 24 hours following a single 200 mg/kg oral dose [1]. The hERG IC₅₀ of 17.4 μM for 37 indicates a manageable cardiac safety margin [1].

Oncology p70S6K Akt PI3K/mTOR pathway Kinase inhibitor

EGFR Mutant-Selective Inhibition: 2-Phenyl-4-Aminopyrimidine A23 Inhibits EGFR Del19/T790M/C797S with 0.133 μM IC₅₀ and Demonstrates In Vivo Tumor Growth Inhibition

Fourth-generation EGFR inhibitors must overcome resistance mediated by the T790M and C797S mutations. A series of 2-phenyl-4-aminopyrimidine derivatives was designed based on a binding model with EGFRᵀ⁷⁹⁰ᴹ/ᶜ⁷⁹⁷ˢ [1]. Compound A23 inhibited Ba/F3-EGFRᴰᵉˡ¹⁹/ᵀ⁷⁹⁰ᴹ/ᶜ⁷⁹⁷ˢ cell proliferation with an IC₅₀ of 0.22 ± 0.07 μM and H1975-EGFRᴸ⁸⁵⁸ᴿ/ᵀ⁷⁹⁰ᴹ cells with IC₅₀ of 0.52 ± 0.03 μM [1]. In kinase enzymatic assays, A23 inhibited EGFRᴸ⁸⁵⁸ᴿ/ᵀ⁷⁹⁰ᴹ with IC₅₀ = 0.33 μM and EGFRᴰᵉˡ¹⁹/ᵀ⁷⁹⁰ᴹ/ᶜ⁷⁹⁷ˢ with IC₅₀ = 0.133 μM [1]. In the H1975 xenograft model, A23 achieved 25.5% tumor growth inhibition, confirming in vivo anti-tumor activity for this 4-aminopyrimidine-based fourth-generation EGFR inhibitor phenotype [1].

Non-small cell lung cancer EGFR T790M/C797S mutation Fourth-generation inhibitor Kinase selectivity

Buchwald-Hartwig C-4 Regioselectivity: 4-Aminopyrimidine Synthesis Achieves 99:1 C-4/C-2 Ratio Under Palladium Catalysis vs. 7:3 Without Catalyst

In a seminal Merck process chemistry study, the regioselective synthesis of 4-aminopyrimidines via Buchwald-Hartwig amination was compared with uncatalyzed SNAr conditions on the same arylpyrimidine substrate . Under palladium catalysis, C-4-aminated products were obtained with an impressive 99:1 ratio over C-2 products. In contrast, exclusion of the palladium catalyst collapsed regioselectivity to a 7:3 C-4/C-2 mixture . The extraordinary selectivity under catalytic conditions was attributed to an organopalladium impurity (2%) in the crystallized substrate that acted as a potent catalyst; comprehensive ligand screening identified simple, inexpensive phosphines (Ph₃P and dppb at 1 mol%) as the most effective . This study establishes that procurement of pre-formed 4-aminopyrimidine eliminates the need for costly regioselective amination development and guarantees isomeric purity .

Regioselective synthesis Buchwald-Hartwig amination Palladium catalysis C-N coupling Process chemistry

Metal Coordination Mode Differentiation: 4-Aminopyrimidine Binds W(CO)₅ Exclusively via Exocyclic Amine (>91%), Enabling Distinct Chelation Geometry vs. 2-Aminopyridine

In a direct comparative study of tungsten pentacarbonyl coordination, both 2-aminopyrimidine (2-ampym) and 4-aminopyrimidine (4-ampym) coordinate to W(CO)₅ predominantly via the exocyclic amino group (>91% within 10 minutes of photolysis), whereas 2-aminopyridine (2-ampy) coordinates via the endocyclic N-1 position [1]. For 4-ampym specifically, only approximately 10% of the more sterically accessible N-1 bound isomer was detected, compared to virtually complete exocyclic amino coordination for 2-ampym [1]. MMFF94 calculations confirm that W(CO)₅ coordination to the exocyclic donor is favored by 95.6 kcal/mol over the adjacent endocyclic N-3 position in 4-ampym complexes [1]. Upon secondary photolysis, both complexes form chelated species; 4-ampym chelates via the exocyclic amine and N-3, while 2-ampym chelates via the exocyclic amine and N-1, generating structurally distinct metal complexes [1].

Metal coordination chemistry Tungsten carbonyl Exocyclic amine Photolysis MMFF94

Hydroxyl Radical Reactivity: 4-Aminopyrimidine Shows Higher Activation Barrier (ΔG≠ = 2.15 kcal/mol) vs. 2-Aminopyrimidine (ΔG≠ = 1.72 kcal/mol) at C5

A combined experimental (pulse radiolysis) and theoretical (DFT at M05-2X/6-311++G(d,p) level) study investigated hydroxyl radical (·OH) reactivity with aminopyrimidine isomers [1]. For 2-aminopyrimidine, radical adduct formation (RAF) at C5 was identified as the dominant mechanism with a Gibbs free energy of activation (ΔG≠) of 1.72 kcal/mol and an experimentally measured rate constant of 2.76 ± 0.06 × 10⁹ M⁻¹ s⁻¹ (diffusion-controlled) [1]. As a theoretical extension, the same computational methodology was applied to 4-aminopyrimidine, predicting RAF at C5 as the most probable mechanism but with a higher activation barrier of ΔG≠ = 2.15 kcal/mol [1]. This 0.43 kcal/mol higher barrier suggests modestly greater oxidative stability for 4-aminopyrimidine toward hydroxyl radical attack compared to the 2-amino isomer under equivalent aqueous conditions [1].

DFT calculation Hydroxyl radical Oxidative stability Radical adduct formation Gibbs free energy

High-Value Application Scenarios for 4-Aminopyrimidine Procurement Based on Quantitative Evidence


Kinase Inhibitor Lead Generation: p70S6K/Akt and EGFR Fourth-Generation Programs

The 4-aminopyrimidine scaffold is a privileged core for kinase inhibitor drug discovery. Procurement of this building block enables rapid synthesis of focused libraries targeting the PI3K/Akt/mTOR pathway and mutant EGFR. As demonstrated by candidate 37, 4-aminopyrimidine analogs can achieve single-digit nanomolar dual p70S6K/Akt inhibition with sustained in vivo target engagement (>90% pS6 inhibition at 24 h) [1]. For EGFR-mutant NSCLC, the 2-phenyl-4-aminopyrimidine series (exemplified by A23) delivers activity against the C797S resistance mutation (IC₅₀ = 0.133 μM) with confirmed in vivo tumor growth inhibition [2]. Both programs validate the scaffold's ability to address clinically resistant kinase mutants that earlier-generation inhibitors cannot target. Source 4-aminopyrimidine with ≥98% purity to ensure reproducible SAR in kinase profiling assays.

Regioselective Synthesis and Process Chemistry: Avoiding Isomer Separation Bottlenecks

Process chemistry groups developing scalable routes to 4-aminopyrimidine-containing APIs should procure pre-formed, isomerically pure 4-aminopyrimidine rather than attempting in-house regioselective amination. The Merck study demonstrates that while Buchwald-Hartwig conditions can achieve 99:1 C-4/C-2 selectivity, this requires careful catalyst/ligand optimization and is substrate-dependent; uncatalyzed SNAr conditions yield only a 7:3 C-4/C-2 mixture, necessitating costly chromatographic separation [1]. Pre-formed 4-aminopyrimidine eliminates this regioselectivity risk, reduces development time, and ensures batch-to-batch consistency in GMP manufacturing environments [1].

Metal-Organic Frameworks and Coordination Chemistry: Tuning Chelation Topology

For researchers constructing metal-organic frameworks (MOFs), coordination polymers, or tungsten-based catalysts, 4-aminopyrimidine offers a unique exocyclic-amino coordination mode (>91%) with secondary chelation via the adjacent N-3 position [1]. This produces a five-membered chelate ring distinct from the six-membered chelate formed by 2-aminopyrimidine (N-1 chelation). The 95.6 kcal/mol thermodynamic preference for exocyclic coordination ensures predictable metal complex geometry [1]. Applications include the design of photolabile tungsten carbonyl complexes for controlled CO-release systems and the assembly of heterobimetallic frameworks requiring specific metal-node connectivity.

CNS Drug Discovery: BACE1 Inhibitor Programs Requiring Blood-Brain Barrier Penetration

Alzheimer's disease programs targeting BACE1 face the dual challenge of enzymatic potency and CNS penetration. The 4-aminopyrimidine scaffold has been validated to deliver both properties simultaneously: derivative 13g achieved a 26-fold potency gain (IC₅₀ = 1.4 μM vs. 37.4 μM for the lead) and demonstrated BBB permeability in a PAMPA assay [1]. This contrasts with many BACE1 inhibitor chemotypes that achieve potency but fail to cross the BBB. Procurement of 4-aminopyrimidine as a starting material enables exploration of this privileged CNS-penetrant BACE1 inhibitor space, with selenium-containing analogs identified as promising candidates for further development [1].

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